molecular formula C10H6N2O B1589425 2-Oxo-1,2-dihydroquinoline-6-carbonitrile CAS No. 63124-11-8

2-Oxo-1,2-dihydroquinoline-6-carbonitrile

Cat. No.: B1589425
CAS No.: 63124-11-8
M. Wt: 170.17 g/mol
InChI Key: WXORYMJWFSZLIB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-Oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-6-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for treating neurological disorders such as Alzheimer’s disease . Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission . By modulating acetylcholine levels, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For example, increased acetylcholine levels can enhance synaptic transmission and improve cognitive function . Furthermore, this compound may affect other signaling pathways, contributing to its diverse cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. This compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form, potentially altering the compound’s activity and interactions with biomolecules. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and enhanced neurotransmission . Higher doses may lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s overall efficacy and safety. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its activity and effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, this compound may accumulate in certain cellular compartments, influencing its activity and interactions with biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the synaptic cleft can enhance its interaction with acetylcholinesterase and other neurotransmission-related proteins . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carbonitrile typically involves cyclization reactions. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. Modifications of the Skraup reaction, such as the Combes, Knorr, Doebner, and Friedlander reactions, can also be employed .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow chemistry and metal-catalyzed reactions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 2-Hydroxyquinoline

Uniqueness

2-Oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a unique combination of enzyme inhibition, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXORYMJWFSZLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457890
Record name 6-Cyano-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63124-11-8
Record name 6-Cyano-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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